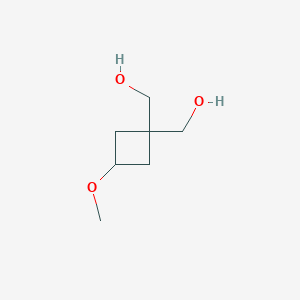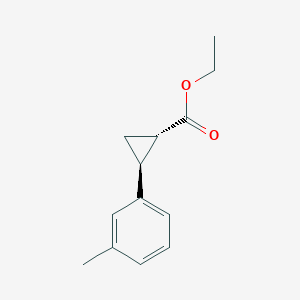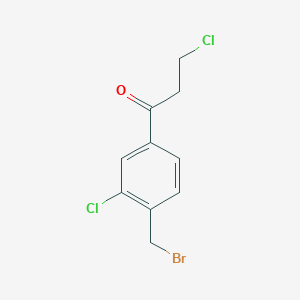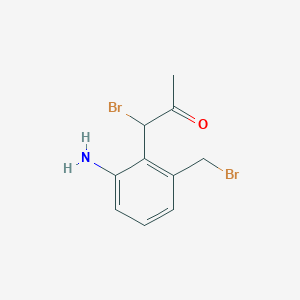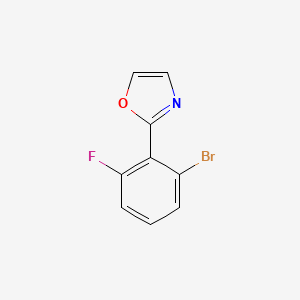
2-(2-Bromo-6-fluorophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-fluorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the sixth position on the phenyl ring attached to the oxazole core. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)oxazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-fluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the phenyl ring or the oxazole ring itself.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-fluorophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)oxazole
- 2-(2-Chloro-6-fluorophenyl)oxazole
- 2-(2-Bromo-6-chlorophenyl)oxazole
Uniqueness
2-(2-Bromo-6-fluorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H5BrFNO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
2-(2-bromo-6-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-5H |
Clave InChI |
MOPDZJGIHCTDAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=NC=CO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


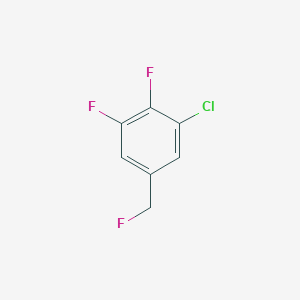
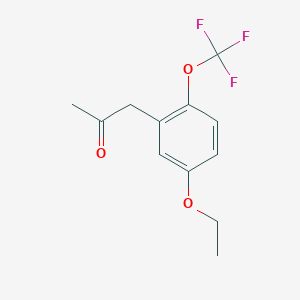

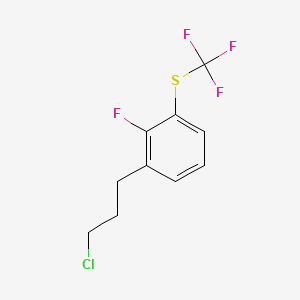
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
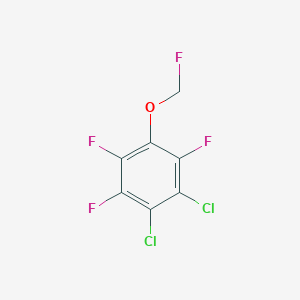
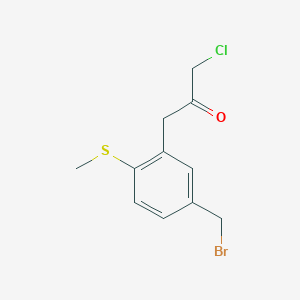
![3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester](/img/structure/B14047384.png)
